molecular formula C16H21NO3 B3846098 2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine

2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine

Cat. No.: B3846098
M. Wt: 275.34 g/mol
InChI Key: XUVAYIZNMCDGMR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of 3,4-dimethoxybenzaldehyde with furan-3-ylmethylamine, followed by reductive amination to introduce the ethanamine moiety. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations. This might include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy groups, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine
  • 2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)-N-methylethanamine
  • 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-N-methylethanamine

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine is unique due to the specific positioning of the furan ring, which can influence its reactivity and biological activity. The presence of both methoxy groups and the furan ring provides a distinctive electronic environment that can affect its interaction with molecular targets.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-17(11-14-7-9-20-12-14)8-6-13-4-5-15(18-2)16(10-13)19-3/h4-5,7,9-10,12H,6,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVAYIZNMCDGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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